molecular formula C33H44N6O4 B10775273 (3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B10775273
M. Wt: 588.7 g/mol
InChI Key: KEDBAZLDJVHMAV-NSOVKSMOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

PS372424 is synthesized through a series of chemical reactions involving the coupling of specific amino acid fragments. The synthesis typically involves the following steps:

    Formation of the tetrahydroisoquinoline-arginine motif: This step aligns with the Pro-Arg motif of CXCL10.

    Coupling with cyclohexylmethylamine: This step involves the formation of a peptide bond between the tetrahydroisoquinoline-arginine motif and cyclohexylmethylamine.

    Addition of the phenylbutanoyl group:

Industrial Production Methods

The industrial production of PS372424 involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development applications .

Chemical Reactions Analysis

Types of Reactions

PS372424 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphorylated ERK and bound CXCR3 receptors .

Scientific Research Applications

PS372424 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the binding and activation of CXCR3 receptors.

    Biology: Investigated for its role in T-cell migration and its potential to modulate immune responses.

    Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in diseases such as rheumatoid arthritis.

    Industry: Utilized in the development of new drugs targeting chemokine receptors .

Mechanism of Action

PS372424 exerts its effects by specifically binding to and activating the CXCR3 receptor. This activation leads to the internalization of the receptor and subsequent phosphorylation of ERK. The compound also induces receptor cross-phosphorylation within CXCR3-CCR5 heterodimers on the surface of activated T cells. This mechanism results in the inhibition of T-cell migration towards chemokines present in synovial fluid from patients with active rheumatoid arthritis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PS372424 is unique due to its high specificity for the human CXCR3 receptor and its potent anti-inflammatory activity. Unlike natural ligands, PS372424 is a synthetic compound designed to mimic the Pro-Arg motif of CXCL10, providing a highly specific and effective tool for studying CXCR3-mediated signaling pathways .

Properties

Molecular Formula

C33H44N6O4

Molecular Weight

588.7 g/mol

IUPAC Name

(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C33H44N6O4/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36)/t27-,28-/m0/s1

InChI Key

KEDBAZLDJVHMAV-NSOVKSMOSA-N

Isomeric SMILES

C1CCC(CC1)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4

Origin of Product

United States

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